molecular formula C16H11FN6O B2614144 3-(3-Fluorophenyl)-6-(pyridin-3-ylmethyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 872590-61-9

3-(3-Fluorophenyl)-6-(pyridin-3-ylmethyl)triazolo[4,5-d]pyrimidin-7-one

Katalognummer B2614144
CAS-Nummer: 872590-61-9
Molekulargewicht: 322.303
InChI-Schlüssel: VYPKVACBNNLRAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of this compound involves a new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds . The synthesis process was carried out under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as IR spectroscopy and NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its role as a CDK2 inhibitor. It has been found to inhibit the growth of various cell lines .


Physical And Chemical Properties Analysis

This compound is a yellow solid with a melting point of 328–330 °C. Its IR (KBr) values are 3,375, 3,100 (2NH), 1,701 (C=O). Its 1 H NMR (DMSO- d 6) values are δ = 7.18–7.69 (m, 12H, Ar–H), 7.71 (s, 1H, pyridine-H), 8.21 (s, 1H, = CH), 11.80 (br.s, 2H, 2NH, D 2 O-exchangeable). Its 13 C NMR (DMSO- d 6) values are δ = 111.27, 120.48, 122.88, 123.0, 126.34, 127.50, 129.58, 131.02, 131.47, 135.48, 137.48, 138.04, 148.25, 148.98, 151.75, 155.45, 158.78, 159.61, 162.01, 164.42 .

Wissenschaftliche Forschungsanwendungen

Anticancer Agents

Research on triazolopyrimidines, a class closely related to the specified compound, has demonstrated their potential as anticancer agents. These compounds have shown a unique mechanism of tubulin inhibition, promoting tubulin polymerization in vitro without competing with paclitaxel for binding. This unique action allows them to overcome resistance associated with several multidrug resistance transporter proteins. Lead compounds have demonstrated the ability to inhibit tumor growth in several nude mouse xenograft models with high potency and efficacy, highlighting their potential as novel anticancer therapies (Zhang et al., 2007).

Antimicrobial Activities

Derivatives of the compound have been synthesized and evaluated for their antimicrobial activities. For example, new derivatives of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one exhibited excellent activity against a variety of microorganisms, demonstrating the potential of these compounds as antimicrobial agents (Farghaly & Hassaneen, 2013).

Synthetic Methodologies

Significant research has been dedicated to developing synthetic methodologies for the compound and its derivatives. For instance, a solution-phase parallel synthesis approach has been employed for the rapid preparation of 5-substituted 3,6-dihydro-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones, illustrating the versatility and efficiency of synthetic routes for these compounds (Sun, Chen, & Yang, 2011).

Antifungal Activities

The compound's derivatives have also been explored for their antifungal properties, with some analogs showing promising activity against economically significant phytopathogens. This research supports the potential use of these compounds in developing new fungicidal agents (Crowley et al., 2010).

Wirkmechanismus

The mechanism of action of this compound is primarily related to its role as a CDK2 inhibitor. CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Zukünftige Richtungen

The future directions for this compound could involve further investigations into its potential therapeutic applications, particularly its role as a CDK2 inhibitor . More research is needed to fully understand its mechanism of action and potential uses in cancer treatment.

Eigenschaften

IUPAC Name

3-(3-fluorophenyl)-6-(pyridin-3-ylmethyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN6O/c17-12-4-1-5-13(7-12)23-15-14(20-21-23)16(24)22(10-19-15)9-11-3-2-6-18-8-11/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPKVACBNNLRAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C3=C(C(=O)N(C=N3)CC4=CN=CC=C4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.